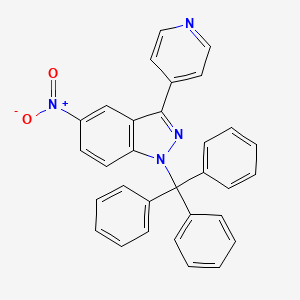

5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole

Description

Properties

IUPAC Name |

5-nitro-3-pyridin-4-yl-1-tritylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22N4O2/c36-35(37)27-16-17-29-28(22-27)30(23-18-20-32-21-19-23)33-34(29)31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLUMRGDIVZAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733757 | |

| Record name | 5-Nitro-3-(pyridin-4-yl)-1-(triphenylmethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192873-56-5 | |

| Record name | 5-Nitro-3-(pyridin-4-yl)-1-(triphenylmethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the structural elucidation of 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole. As a Senior Application Scientist, the following narrative is structured to not only present the necessary experimental protocols but to also instill a deep understanding of the scientific rationale behind each step, ensuring a self-validating and robust analytical workflow.

Introduction and Strategic Overview

5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the indazole scaffold in pharmacologically active molecules.[1][2] The structural complexity, arising from the asymmetric indazole core, the presence of multiple aromatic systems, and a bulky, non-planar trityl group, necessitates a multi-pronged analytical approach for complete and unambiguous characterization.

The molecular formula of the target compound is C₃₁H₂₂N₄O₂ with a molecular weight of 482.53 g/mol .[3] Our strategy for structure elucidation will be based on a synergistic combination of spectroscopic and spectrometric techniques, culminating in single-crystal X-ray diffraction for ultimate confirmation.

The overall workflow for the structure elucidation is depicted below:

Caption: Molecular structure of 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole with atom numbering for NMR assignments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Rationale for Prediction |

| Indazole Ring | |||

| 4 | ~8.8 (d, J ≈ 2) | ~120 | Deshielded by the adjacent nitro group. |

| 6 | ~8.3 (dd, J ≈ 9, 2) | ~118 | Influenced by the nitro group at C5. |

| 7 | ~7.0 (d, J ≈ 9) | ~115 | Shielded relative to H4 and H6. |

| 3a | - | ~125 | Quaternary carbon in the indazole ring. |

| 7a | - | ~140 | Quaternary carbon in the indazole ring. |

| 3 | - | ~145 | Point of attachment for the pyridine ring. |

| 5 | - | ~142 | Attached to the nitro group. |

| Pyridine Ring | |||

| 2', 6' | ~8.7 (d, J ≈ 6) | ~150 | α-protons to the nitrogen, deshielded. |

| 3', 5' | ~7.9 (d, J ≈ 6) | ~122 | β-protons to the nitrogen. |

| 4' | - | ~140 | Point of attachment to the indazole ring. |

| Trityl Group | |||

| ortho | ~7.2-7.4 (m) | ~143 | Protons of the three phenyl rings. [4] |

| meta | ~7.2-7.4 (m) | ~130 | The large number of similar protons will likely result in a complex multiplet. [5] |

| para | ~7.2-7.4 (m) | ~128 | |

| C(trityl) | - | ~85 | Quaternary carbon of the trityl group. |

2D NMR: Connecting the Pieces

While 1D NMR provides the initial chemical shift and coupling information, 2D NMR is indispensable for unambiguously connecting the different spin systems.

-

COSY (Correlation Spectrometry): This experiment reveals proton-proton couplings. We expect to see correlations between H6 and H7 on the indazole ring, and between H2'/H3' and H5'/H6' on the pyridine ring. The trityl protons will show complex cross-peaks within their multiplet.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will allow for the definitive assignment of the protonated carbons in the indazole, pyridine, and trityl groups by linking the signals from the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for elucidating the overall connectivity of the molecule, as it shows correlations between protons and carbons that are two or three bonds apart. Key expected HMBC correlations are:

-

H4 to C3a, C5, and C7a: Confirming the position of H4 on the indazole ring.

-

H7 to C5 and C3a: Further confirming the indazole ring structure.

-

H2'/H6' to C4' and C3: This is a critical correlation that establishes the connection between the pyridine ring and the C3 position of the indazole.

-

H7 to C(trityl): This correlation would confirm the attachment of the bulky trityl group to the N1 position of the indazole ring.

-

The expected key HMBC correlations are visualized below:

Caption: Diagram of key expected HMBC correlations for structure confirmation.

Single-Crystal X-ray Diffraction: The Definitive Proof

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof.

Protocol:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a 3D model of the molecule with precise bond lengths, bond angles, and intermolecular interactions. [6][7] Expected Results and Interpretation:

The solved crystal structure will confirm:

-

The connectivity of all atoms, proving the indazole core and the substitution pattern.

-

The point of attachment of the pyridine ring at C3, the nitro group at C5, and the trityl group at N1.

-

The relative orientation of the different ring systems. Due to steric hindrance, the phenyl rings of the trityl group and the pyridine ring are expected to be twisted out of the plane of the indazole ring.

Conclusion

The structure elucidation of 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole is a systematic process that relies on the logical application and interpretation of a suite of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition, while IR spectroscopy identifies key functional groups. The core of the elucidation lies in a comprehensive set of 1D and 2D NMR experiments, which together map out the complete covalent framework of the molecule. Finally, single-crystal X-ray diffraction provides the ultimate, unequivocal confirmation of the structure. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for any further investigation or application of this compound.

References

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(13), 5756-5764. [Link]

-

Kerrou, N., et al. (2020). A review on recent advances in nitrogen-containing molecules and their biological applications. Molecules, 25(8), 1909. [Link]

-

Stevens, M. F. G., et al. (1984). Antitumor Polyazaindenes. 1. The Synthesis and Antitumor Activity of 3-Substituted Indazoles. Journal of Medicinal Chemistry, 27(2), 196-201. [Link]

-

CRO Splendid Lab Pvt. Ltd. 5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole. [Link]

-

Alemagna, A., et al. (2012). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 5(2), 225-233. [Link]

-

Elguero, J., et al. (1976). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 8(10), 536-537. [Link]

-

Shkineva, T. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 78(9), 885-889. [Link]

-

Okamoto, Y., & Shimagaki, R. (2007). 1H and 13C NMR Detection of the Carbocations or Zwitterions from Rhodamine B Base, a Fluoran-Based Black Color Former, Trityl Benzoate, and Methoxy-Substituted Trityl Chlorides in the Presence of Alkali Metal or Alkaline Earth Metal Perchlorates in Acetonitrile Solution. Bulletin of the Chemical Society of Japan, 80(3), 569-576. [Link]

-

Sreenivasa, M., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]

-

Onciu, M., et al. (2004). Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]-N-aryl-1,2,4-triazole-5-thione sodium salts. Revue Roumaine de Chimie, 49(4), 321-325. [Link]

-

Ingle, A. V., et al. (2011). Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives. Oriental Journal of Chemistry, 27(4). [Link]

-

Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332. [Link]

-

Al-Azmi, A. (2021). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitriles and 2-amino-N'-aryl-1-phenyl-1H-pyrazole-4-carboximidamides. Kuwait Journal of Science, 48(2). [Link]

-

Otake, T. (1974). The Structure of the Trityl-substituted Sucroses. Bulletin of the Chemical Society of Japan, 47(5), 1216-1221. [Link]

-

Klapötke, T. M., & Sabaté, C. M. (2008). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions, (22), 2941-2947. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Asiri, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 11(9), 1084. [Link]

-

Dudic, A., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications, 16(1), 1-9. [Link]

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

-

Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons. [Link]

-

Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier. [Link]

Sources

- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. Triphenylmethyl Chloride(76-83-5) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electronic Effects of the 5-Nitro Group on the Indazole Ring

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary: The Strategic Importance of the 5-Nitro Group

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatility, however, is profoundly influenced by the nature and position of its substituents. Among the most impactful of these is the 5-nitro group. Far from being a simple appendage, the introduction of a nitro group at the C5 position fundamentally redefines the electronic landscape of the indazole ring. This guide elucidates the multifaceted electronic effects of the 5-nitro group, bridging fundamental chemical principles with practical applications in drug design and synthesis. We will explore how this single functional group modulates acidity, alters spectroscopic signatures, dictates chemical reactivity, and, most critically, imparts unique biological activities. Understanding these effects is paramount for any scientist seeking to rationally design and develop next-generation indazole-based therapeutics.

The Dual-Action Mechanism of Electronic Influence

The potent electronic influence of the 5-nitro group stems from its powerful electron-withdrawing nature, which operates through two distinct, yet synergistic, mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the indazole ring through the sigma (σ) bond framework. This effect is distance-dependent but significantly lowers the overall electron density across the entire bicyclic system.

-

Resonance Effect (-M): More significantly, the nitro group actively withdraws electron density from the pi (π) system via resonance. The group delocalizes the π-electrons from the ring onto its own oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the point of attachment. In the 5-nitroindazole system, this powerfully deactivates the carbocyclic ring.

The interplay of these effects results in a pronounced polarization of the molecule, rendering the indazole ring electron-deficient. This "electron sink" character is the root cause of the unique properties and reactivity of 5-nitroindazole derivatives.

Figure 1: A key resonance structure of 5-nitroindazole.

Quantifiable Impact on Physicochemical Properties

The profound electronic shifts induced by the 5-nitro group are not merely theoretical; they manifest as measurable changes in the molecule's fundamental physicochemical properties.

Enhanced Acidity (Lower pKa)

One of the most direct consequences of the electron-withdrawing nature of the 5-nitro group is a significant increase in the acidity of the N-H proton on the pyrazole ring. By pulling electron density away from the ring, the nitro group stabilizes the resulting indazolide anion formed upon deprotonation. This stabilization lowers the energy of the conjugate base, making the parent acid stronger.

| Compound | pKa (for proton loss) | Rationale |

| 1H-Indazole | ~14 (in DMSO) | Baseline acidity. |

| 5-Nitro-1H-indazole | -0.96 (for protonated form) [3] | The potent -I and -M effects of the NO₂ group stabilize the conjugate base, facilitating proton donation and thus significantly increasing acidity. |

Note: The pKa value of -0.96 refers to the equilibrium of the protonated indazolium cation, indicating a dramatic decrease in basicity compared to the parent indazole (pKa of protonated form = 1.04)[3]. This highlights the powerful electron-withdrawing effect.

Spectroscopic Fingerprints of Electron Withdrawal

The altered electron distribution is clearly visible in the spectroscopic data of 5-nitroindazole, providing a valuable diagnostic tool for chemists.

3.2.1 ¹H NMR Spectroscopy Protons on the 5-nitroindazole ring experience a less shielded environment due to the reduced electron density. This causes their signals to appear at a higher chemical shift (downfield) compared to unsubstituted indazole. The effect is most pronounced for the protons on the carbocyclic ring (H4, H6, H7).

3.2.2 ¹³C NMR Spectroscopy Similarly, the carbon atoms of the ring are deshielded. The carbon atom directly attached to the nitro group (C5) shows a significant downfield shift, as do other carbons within the π-system that are affected by resonance.

| Nucleus | Unsubstituted Indazole (δ, ppm) | 5-Nitroindazole (δ, ppm in DMSO-d₆) [4] | Key Observation |

| H4 | ~7.6 | 8.84 | Significant downfield shift due to proximity to the NO₂ group. |

| H6 | ~7.1 | 8.21 | Downfield shift due to resonance and inductive effects. |

| H7 | ~7.8 | 7.75 | Less pronounced, but still observable, downfield shift. |

| H3 | ~8.1 | 8.43 | Downfield shift indicating electron withdrawal through the entire ring system. |

Note: Unsubstituted indazole values are approximate and can vary with solvent. The provided data for 5-nitroindazole clearly demonstrates the deshielding effect.[4]

Altered Chemical Reactivity: A Double-Edged Sword

The electron-deficient nature of the 5-nitroindazole ring dramatically alters its reactivity in chemical synthesis, creating both challenges and opportunities.

Deactivation towards Electrophilic Aromatic Substitution (EAS)

The indazole ring is generally susceptible to electrophilic attack. However, the strong deactivating effect of the 5-nitro group makes the ring much less nucleophilic. Consequently, forcing conditions (e.g., higher temperatures, stronger acids) are often required for reactions like halogenation or further nitration. The incoming electrophile will be directed away from the electron-poor carbocyclic ring.

Activation towards Nucleophilic Aromatic Substitution (SₙAr)

Conversely, the electron deficiency created by the nitro group can activate the ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group where the negative charge of the Meisenheimer intermediate can be stabilized. This opens up synthetic pathways that are inaccessible for the parent indazole, allowing for the introduction of nucleophiles like amines, alkoxides, and thiols.

Figure 2: A self-validating workflow for confirming the electronic impact of the 5-nitro group.

Implications in Drug Development and Medicinal Chemistry

The electronic modifications imparted by the 5-nitro group are not merely academic; they are strategically exploited in drug design to achieve specific therapeutic outcomes.[5][6]

Role as a Bioreductive Pharmacophore

The low electron density of the nitro group makes it susceptible to enzymatic reduction within biological systems, particularly under hypoxic (low oxygen) conditions found in solid tumors and certain parasitic microorganisms.[1][7][8] This bioactivation is a cornerstone of the mechanism of action for many nitroaromatic drugs.[9][10]

-

Enzymatic Reduction: Nitroreductase enzymes, present in anaerobic bacteria and protozoa, reduce the nitro group.[1]

-

Formation of Radical Species: This reduction process generates highly reactive nitro anion radicals and subsequent species like nitroso and hydroxylamine derivatives.[7][9][11]

-

Cellular Damage: These reactive intermediates can cause significant damage to cellular macromolecules, including DNA, leading to cytotoxicity and cell death.[9][11]

This mechanism confers selectivity, as the drug is primarily activated in the target cells or tissues that possess the necessary reductive environment. This is a key strategy in developing agents against parasitic diseases like Chagas disease and for creating hypoxia-activated anticancer drugs.[1][6][12]

Figure 3: The bioactivation pathway of 5-nitroindazole derivatives in target pathogens.

Modulation of Pharmacokinetic Properties

The nitro group also influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Its polar nature can affect solubility and membrane permeability, while its susceptibility to metabolism by nitroreductases is a key metabolic pathway that must be considered during drug development.

Experimental Protocol: Synthesis of 5-Nitro-1H-Indazole

This protocol provides a standard method for the nitration of indazole. It is a self-validating experiment; successful synthesis and subsequent spectroscopic analysis will confirm the theoretical principles discussed.

Objective: To synthesize 5-nitro-1H-indazole by electrophilic nitration of 1H-indazole.

Materials & Reagents:

-

1H-Indazole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, filter paper.

Safety Precautions: This reaction is highly exothermic and uses strong, corrosive acids. Perform in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Procedure:

-

Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask and cool it in an ice bath.

-

Acid Mixture: Carefully and slowly add 10 mL of concentrated H₂SO₄ to the flask.

-

Substrate Addition: While stirring, add 2.0 g of 1H-indazole to the cold sulfuric acid in small portions, ensuring the temperature does not exceed 10 °C. Stir until all indazole has dissolved.

-

Nitrating Mixture: Prepare the nitrating mixture by slowly adding 1.5 mL of concentrated HNO₃ to 3 mL of concentrated H₂SO₄ in a separate beaker, keeping it cool in the ice bath.

-

Nitration: Add the nitrating mixture dropwise to the indazole solution using a dropping funnel over 30-45 minutes. Maintain the reaction temperature below 5 °C throughout the addition.

-

Reaction Time: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

-

Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker. A yellow precipitate should form.

-

Neutralization & Isolation: Slowly neutralize the acidic solution by adding solid NaHCO₃ in small portions until effervescence ceases (pH ~7).

-

Filtration: Collect the yellow solid product by vacuum filtration using a Buchner funnel.

-

Washing & Drying: Wash the solid with copious amounts of cold deionized water to remove any residual acid and inorganic salts. Allow the product to air-dry or dry in a desiccator.

-

Purification (Optional): The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a pure crystalline solid.

Conclusion

The 5-nitro group is a powerful and strategic tool in the design of indazole-based molecules. Its strong electron-withdrawing properties, acting through both inductive and resonance effects, fundamentally alter the scaffold's acidity, spectroscopic profile, and chemical reactivity. For drug development professionals, these electronic shifts are not mere side effects but are often the very basis for the desired therapeutic action, particularly in the creation of bioreductive drugs for infectious diseases and oncology. A thorough understanding of these core principles is therefore indispensable for the rational design, synthesis, and application of this important class of compounds.

References

- In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI.

- Synthetic routes for the preparation of 5-nitroindazole derivatives.

- A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde. Benchchem.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research.

- Synthesis and Biological Properties of New 5-nitroindazole Deriv

- Synthesis and biological properties of new 5-nitroindazole derivatives.

- 5-nitroindazole derivatives and use thereof as antiprotozoal agents.

- 5-Nitroindazole | C7H5N3O2. PubChem - NIH.

- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. NIH.

- 5-Nitroindazole(5401-94-5) 1H NMR spectrum. ChemicalBook.

- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom

- Hammett equ

- Substituent effects of nitro group in cyclic compounds. SciSpace.

- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.

- Spectroscopic Analysis of 5-Nitroso-1H-imidazole: A Technical Guide. Benchchem.

- Bioreduction of the nitro group by nitroreductases (NTR) or others...

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: The Use of 5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole as a Versatile Synthetic Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Multifunctional Scaffold for Drug Discovery

5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole is a bespoke heterocyclic compound engineered as a strategic intermediate in synthetic chemistry. Its architecture incorporates three distinct and orthogonally reactive functional groups: a bulky N-trityl protecting group, an electron-withdrawing 5-nitro group, and a C3-linked pyridinyl moiety. This unique combination makes it a highly valuable precursor for the synthesis of complex molecules, particularly in the field of medicinal chemistry.

The indazole core is a privileged scaffold found in numerous bioactive compounds, while the 3-(pyridin-4-yl)indazole substructure is a recognized pharmacophore in various kinase inhibitors and anti-cancer agents.[1] The strategic placement of the nitro group and the trityl protecting group provides chemists with the tools to selectively unmask reactive sites, enabling sequential and controlled elaboration of the molecular framework. This guide details the synthetic utility of this precursor and provides robust protocols for its key transformations.

Overview of Synthetic Potential

The primary value of 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole lies in the selective manipulation of its functional groups. The trityl group offers temporary protection of the N1 position of the indazole ring, while the nitro group serves as a masked amine.

The following transformations are central to its application:

-

N-Deprotection: Acid-labile cleavage of the trityl group to reveal the N-H of the indazole, allowing for subsequent N-alkylation or N-arylation.

-

Nitro Reduction: Conversion of the 5-nitro group into a 5-amino group, a key nucleophile for building amides, ureas, sulfonamides, or for use in further cross-coupling reactions.

These reactions can be performed selectively to generate different intermediates for divergent synthesis strategies.

Caption: Synthetic utility map of the title precursor.

Protocol 1: N-Trityl Deprotection

The removal of the trityl group is efficiently accomplished under mild acidic conditions. The stability of the resulting triphenylmethyl (trityl) cation drives the reaction to completion.[2] Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.[3]

Causality Behind Experimental Choices:

-

Solvent (DCM): Dichloromethane is an excellent solvent for the starting material and is stable to acidic conditions. It is also volatile, simplifying product isolation.

-

Reagent (TFA): TFA is a strong acid that effectively protonates the heterocyclic system, facilitating the departure of the sterically hindered and resonance-stabilized trityl cation. It is used in excess to ensure the reaction goes to completion.

-

Workup (NaHCO₃): The reaction is quenched with a saturated solution of sodium bicarbonate to neutralize the excess TFA and prevent any potential acid-catalyzed side reactions during workup.

-

Purification: The primary byproduct, triphenylmethanol (formed from the trityl cation and water), is significantly less polar than the deprotected indazole product, allowing for straightforward purification by precipitation or chromatography.[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography or by trituration/recrystallization to yield 5-nitro-3-(pyridin-4-yl)-1H-indazole.

Caption: Workflow for TFA-mediated N-trityl deprotection.

Protocol 2: Reduction of the 5-Nitro Group

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[4] Catalytic hydrogenation is a clean and high-yielding method for this purpose.

Causality Behind Experimental Choices:

-

Catalyst (Pd/C): Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[5] It offers excellent chemoselectivity, typically leaving other functional groups intact.

-

Hydrogen Source (H₂ gas or Transfer Hydrogenation): While hydrogen gas is common, transfer hydrogenation using reagents like hydrazine hydrate or ammonium formate can be more convenient and safer for lab-scale synthesis.[5][6] Hydrazine hydrate in the presence of Pd/C is particularly effective for reducing nitroindazoles.[5]

-

Solvent (Ethanol/Methanol): Alcohols are excellent solvents for both the substrate and the hydrogen source (if using transfer hydrogenation) and are compatible with the catalytic system.

-

Workup (Filtration): The palladium catalyst is heterogeneous and can be easily removed by filtration through Celite at the end of the reaction, which simplifies purification.

Step-by-Step Methodology (Transfer Hydrogenation):

-

Setup: To a solution of 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole (1.0 eq) in ethanol or methanol (20 mL per 1 g of substrate) in a round-bottom flask, add 10% Palladium on Carbon (Pd/C, 10-20% w/w).

-

Reagent Addition: Heat the mixture to a gentle reflux (approx. 60-70 °C). Add hydrazine hydrate (4-10 eq) dropwise over 30 minutes. Caution: The reaction can be exothermic.

-

Reaction Monitoring: Continue to stir the reaction at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Catalyst Removal: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent (ethanol or methanol).

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 5-amino-3-(pyridin-4-yl)-1-trityl-1H-indazole.

-

Purification: The product can be purified further by column chromatography or recrystallization if necessary.

Caption: Workflow for catalytic transfer hydrogenation.

Data Summary and Physicochemical Properties

The following table summarizes the key properties of the precursor and its primary derivatives, which are essential for characterization and reaction monitoring.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Transformation Product | Expected Polarity Change |

| 5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole | C₃₁H₂₂N₄O₂ | 482.53[7] | N/A (Starting Material) | N/A |

| 5-Nitro-3-(pyridin-4-yl)-1H-indazole | C₁₂H₈N₄O₂ | 240.22 | Product of N-Trityl Deprotection | Significant Increase |

| 5-Amino-3-(pyridin-4-yl)-1-trityl-1H-indazole | C₃₁H₂₄N₄ | 452.55 | Product of 5-Nitro Reduction | Moderate Increase |

| 5-Amino-3-(pyridin-4-yl)-1H-indazole | C₁₂H₁₀N₄ | 210.24 | Product of both Deprotection and Reduction | Very High Increase |

Safety and Handling

-

Nitroaromatic Compounds: 5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole is a nitroaromatic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Trifluoroacetic Acid (TFA): TFA is a corrosive and toxic acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Palladium on Carbon (Pd/C): Dry Pd/C can be pyrophoric. Handle in an inert atmosphere when dry. The wetted catalyst is safer to handle in air.

-

Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle with extreme care in a fume hood, avoiding any contact with skin or inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Babu, B. H., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]. Retrieved from [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4795-4803. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole. Retrieved from [Link]

-

National Institutes of Health. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

-

ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. Retrieved from [Link]

-

RUA. (2016). Indium-Mediated Cleavage of the Trityl Group from Protected 1H- Tetrazoles. Retrieved from [Link]

-

PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines?. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Retrieved from [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

Troubleshooting & Optimization

Identifying side products in the synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole. This document offers practical, field-proven insights to anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthetic endeavors.

Introduction

The synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole is a multi-step process that, while conceptually straightforward, presents several potential pitfalls that can lead to the formation of undesired side products and purification challenges. A common synthetic approach involves two key stages: the formation of the (2-amino-5-nitrophenyl)(pyridin-4-yl)methanone intermediate and its subsequent cyclization with hydrazine to form the indazole ring. This guide is structured to address potential issues in both stages of this synthesis.

Part 1: Synthesis of the (2-amino-5-nitrophenyl)(pyridin-4-yl)methanone Intermediate

A likely route to the key benzophenone intermediate is the Friedel-Crafts acylation of a suitable nitro-substituted aniline derivative with a pyridine-4-carbonyl derivative. However, this reaction is not without its challenges.

Troubleshooting Guide: Synthesis of (2-amino-5-nitrophenyl)(pyridin-4-yl)methanone

| Observed Issue | Potential Cause(s) | Suggested Action(s) |

| Low to no product yield | Deactivation of Lewis Acid Catalyst: The nitrogen atom of the pyridine ring can complex with the Lewis acid (e.g., AlCl₃), rendering it inactive for the Friedel-Crafts acylation.[1][2][3] | - Use a stoichiometric amount or an excess of the Lewis acid to compensate for complexation.- Consider using a milder Lewis acid that has a lower affinity for the pyridine nitrogen.- Explore alternative synthetic routes that do not rely on classical Friedel-Crafts acylation. |

| Formation of multiple products | Lack of Regioselectivity: Friedel-Crafts reactions on substituted benzenes can sometimes yield isomeric products. | - Optimize reaction temperature and catalyst choice to favor the desired isomer.- Employ starting materials with strongly directing groups to enhance regioselectivity. |

| Incomplete reaction | Insufficient reaction time or temperature: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If the reaction has stalled, consider a modest increase in temperature or extending the reaction time. |

Frequently Asked Questions (FAQs): (2-amino-5-nitrophenyl)(pyridin-4-yl)methanone Synthesis

Q1: Why is my Friedel-Crafts acylation failing when using a pyridine-based acyl chloride?

A1: The lone pair of electrons on the pyridine nitrogen atom readily coordinates with Lewis acids, such as aluminum chloride (AlCl₃), which are essential catalysts for the Friedel-Crafts reaction.[1][2][3] This complexation deactivates the catalyst and can prevent the formation of the necessary acylium ion electrophile, thus halting the reaction. To overcome this, a significant excess of the Lewis acid may be required, or alternative coupling methods that do not involve strong Lewis acids should be considered.

Q2: What are some alternative methods to synthesize the benzophenone intermediate?

A2: If the Friedel-Crafts route proves problematic, consider a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between an appropriate organometallic pyridine derivative and a substituted benzoyl chloride or a related derivative. These methods often offer milder reaction conditions and greater functional group tolerance.

Part 2: Cyclization to 5-nitro-3-(pyridin-4-yl)-1H-indazole

The final step in the synthesis is the cyclization of the (2-amino-5-nitrophenyl)(pyridin-4-yl)methanone intermediate with hydrazine. This step is crucial for forming the desired indazole ring system, but it is also a primary source of potential side products.

Troubleshooting Guide: Indazole Ring Formation

| Observed Issue | Potential Cause(s) | Suggested Action(s) |

| Presence of a major isomeric byproduct | Formation of 2H-indazole: Indazole synthesis can lead to the formation of the thermodynamically less stable 2H-indazole tautomer in addition to the desired 1H-indazole.[4] | - Optimize reaction conditions (solvent, temperature, and reaction time) to favor the formation of the 1H-isomer.- Purification via column chromatography is often effective in separating the two isomers. |

| Formation of a high molecular weight byproduct | Azine formation: Two molecules of the benzophenone starting material can react with one molecule of hydrazine to form a dimeric azine byproduct. | - Use a molar excess of hydrazine hydrate to favor the formation of the hydrazone, which then cyclizes to the indazole.- Add the benzophenone intermediate slowly to a solution of hydrazine to maintain an excess of the cyclizing agent throughout the reaction. |

| Presence of a reduced product | Reduction of the nitro group: Hydrazine is a reducing agent and, under certain conditions (e.g., elevated temperatures, prolonged reaction times), can reduce the nitro group to an amino group. | - Maintain careful control over the reaction temperature and time.- Consider the use of a milder hydrazine source or the addition of a protecting group for the nitro functionality if reduction is a persistent issue. |

| Incomplete cyclization | Unreacted hydrazone intermediate: The initial condensation product, the hydrazone, may not have fully cyclized to the indazole. | - Increase the reaction temperature or prolong the reaction time to promote cyclization.- The addition of a catalytic amount of acid can sometimes facilitate the cyclization step. |

Frequently Asked Questions (FAQs): Indazole Ring Formation

Q1: I've isolated two products with the same mass. What are they likely to be?

A1: The most probable scenario is the formation of the desired 5-nitro-3-(pyridin-4-yl)-1H-indazole and its regioisomer, 5-nitro-3-(pyridin-4-yl)-2H-indazole. The 1H- and 2H-isomers are tautomers, with the 1H-form generally being more thermodynamically stable.[4] Their separation can typically be achieved by column chromatography on silica gel. Spectroscopic analysis, particularly ¹H and ¹³C NMR, can be used to distinguish between the two isomers.

Q2: How can I confirm the structure of my final product and identify any impurities?

A2: A combination of analytical techniques is recommended for full characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of the main product and identifying impurities. The chemical shifts and coupling constants of the protons on the indazole and pyridine rings will be characteristic of the specific isomer formed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product. The fragmentation pattern observed in the mass spectrum can also provide structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of your product and for separating closely related impurities.

Q3: What purification methods are most effective for this compound?

A3: The purification of 3-aryl-indazoles often requires chromatographic techniques. Column chromatography on silica gel using a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is a common and effective method for separating the desired product from unreacted starting materials and side products. Recrystallization from a suitable solvent system may also be employed to further enhance the purity of the final product.

Reaction Pathways and Side Product Formation

The following diagrams illustrate the intended synthetic pathway and the formation of common side products.

Sources

- 1. BJOC - Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations [beilstein-journals.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Support Center: A Guide to Optimizing the N-Tritylation of 5-nitro-3-(pyridin-4-yl)-1H-indazole

As a Senior Application Scientist, my goal is to bridge the gap between complex chemical theory and practical, in-lab application. The N-tritylation of a substituted indazole, such as 5-nitro-3-(pyridin-4-yl)-1H-indazole, is a textbook example of a reaction that appears straightforward on paper but presents unique challenges in practice. These challenges stem from the molecule's specific electronic and steric properties, as well as the inherent reactivity of the indazole core.

This guide is structured to move from foundational principles to direct, actionable troubleshooting. We will explore the causality behind experimental choices, ensuring that each step is not just a procedural instruction but a logical, scientifically-backed decision.

Section 1: Foundational Principles of Indazole N-Tritylation

The core of this reaction involves the protection of the acidic N-H proton of the indazole ring with a bulky trityl (triphenylmethyl) group. The standard reagent for this is trityl chloride (Tr-Cl), which reacts in the presence of a base. The reaction proceeds via an SN1-like mechanism, where the formation of the highly stable trityl cation is the key intermediate step.[1]

However, the indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Alkylation can occur at either position, leading to a mixture of regioisomers.[2] For 5-nitro-3-(pyridin-4-yl)-1H-indazole, several factors are at play:

-

Steric Hindrance: The trityl group is exceptionally bulky. This steric demand strongly favors substitution at the less hindered N1 position, away from the C3-pyridinyl substituent. This is the single most important factor driving regioselectivity in this specific transformation.

-

Electronic Effects: The 5-nitro group is strongly electron-withdrawing, which decreases the overall nucleophilicity of the indazole anion and can slow the reaction rate.

-

Thermodynamic vs. Kinetic Control: While kinetic alkylation can sometimes favor the N2 position in other indazole systems, the N1-substituted indazole is generally the thermodynamically more stable product.[2] Leveraging conditions that favor thermodynamic equilibrium is key to achieving high N1 selectivity.

Sources

Technical Support Center: Navigating Solubility Challenges of Indazole Kinase Inhibitors

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of poor aqueous solubility of indazole kinase inhibitors in experimental assays. The indazole scaffold is a privileged structure in kinase inhibitor design, with numerous compounds progressing through discovery pipelines and into the clinic.[1][2] However, the very physicochemical properties that contribute to their potent activity often lead to solubility challenges, which can confound experimental results and hinder progress.

This guide is structured to provide practical, experience-driven advice in a question-and-answer format. We will delve into the root causes of solubility issues and offer step-by-step troubleshooting protocols to ensure the integrity and reliability of your assay data.

Frequently Asked Questions (FAQs)

Q1: Why are my indazole kinase inhibitors precipitating when I dilute them from a DMSO stock into my aqueous assay buffer?

A1: This is a classic problem related to the concept of kinetic versus thermodynamic solubility .[3][4][5]

-

DMSO as a Strong Organic Solvent: Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many hydrophobic molecules, including indazole kinase inhibitors, at high concentrations (e.g., 10-20 mM) to create a stock solution.[6]

-

The "Crash Out" Phenomenon: When a small volume of your highly concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer, the immediate solvent environment of the inhibitor molecule changes drastically. The aqueous buffer cannot maintain the high concentration of the inhibitor that was stable in DMSO, leading to supersaturation and subsequent precipitation.[7][8] This is a measure of kinetic solubility , which is highly dependent on the protocol and often results in a supersaturated, metastable solution.[4][9][10]

-

Thermodynamic Solubility: In contrast, thermodynamic solubility is the true equilibrium solubility of the compound in a given solvent, achieved after long incubation times.[3][5] For many kinase inhibitors, this value in aqueous buffer is significantly lower than the concentrations used in assays.[11]

Essentially, your compound was soluble in the DMSO stock but is not soluble at the desired final concentration in the final assay buffer, which is typically mostly aqueous.

Troubleshooting Guide: From Stock Solutions to Assay Plates

This section provides a systematic approach to diagnosing and solving solubility problems with your indazole kinase inhibitors.

Issue 1: My inhibitor precipitates immediately upon addition to the assay buffer.

This indicates a severe solubility issue at the tested concentration. Here’s a workflow to address this:

Caption: Troubleshooting workflow for immediate compound precipitation.

Accurate and reliable data starts with a properly prepared stock solution.[12][13][14]

-

Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. Water in your DMSO stock can significantly decrease the solubility of hydrophobic compounds.[15] Use sealed, small-volume containers of anhydrous DMSO.

-

Accurate Weighing: Use a calibrated analytical balance to weigh your compound. For a 10 mM stock solution, you would dissolve the molecular weight in grams in 100 mL of DMSO.

-

Proper Dissolution:

-

Add the DMSO to the solid compound.

-

Vortex thoroughly.

-

If the compound does not fully dissolve, gentle warming (to 30-37°C) or sonication can be applied.[8] Always visually inspect for complete dissolution before storing.

-

-

Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can promote precipitation.[15][16]

-

Dilution Technique: When preparing intermediate dilutions, do so in 100% DMSO if possible. For the final dilution into aqueous buffer, add the compound-DMSO solution to the buffer and mix immediately and vigorously. A stepwise dilution can also help prevent precipitation.[17]

Issue 2: My assay results are inconsistent or show poor dose-response curves.

This may be due to partial or gradual precipitation of the inhibitor during the assay incubation.

Q2: What is the maximum concentration of DMSO I can use in my assay?

A2: This is a critical parameter that must be empirically determined for your specific kinase and assay system.

-

General Guideline: Most biochemical and cellular assays can tolerate up to 1% DMSO without significant effects on enzyme activity or cell health.[8] Some robust systems may tolerate up to 2%, but this is less common.[17] For cell-based assays, it's often recommended to stay below 0.5%.[17][18]

-

Causality: High concentrations of DMSO can denature proteins, alter enzyme kinetics, or induce stress responses in cells, leading to misleading results.[6][19] It is crucial to run a "DMSO tolerance" experiment where you test the effect of various DMSO concentrations (e.g., 0.1% to 5%) on your assay signal in the absence of any inhibitor.

| DMSO Concentration | Potential Impact on Kinase Assays |

| < 0.5% | Generally considered safe for most cellular assays.[17][18] |

| 0.5% - 1.0% | Widely accepted for most biochemical assays.[8] |

| 1.0% - 2.0% | May be acceptable for some robust biochemical assays, but requires validation.[17] |

| > 2.0% | High risk of assay interference and cellular toxicity. |

Q3: My compound is still not soluble enough even at the maximum tolerated DMSO concentration. What are my options?

A3: This is where the use of co-solvents or solubilizing excipients becomes necessary. These agents can improve the aqueous solubility of your indazole kinase inhibitor, but they must be used cautiously as they can also interfere with the assay.[17][20]

-

Select a Co-Solvent: Common choices for in vitro assays include:

-

Polyethylene Glycol 400 (PEG-400): A polymer that can improve the solubility of hydrophobic compounds.[21][22]

-

Cyclodextrins (e.g., HP-β-CD, Captisol®): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate small molecules, thereby increasing their aqueous solubility.[23][24][25]

-

Detergents (e.g., Tween-20, Triton X-100): Use with extreme caution in biochemical assays, as they can denature the kinase. They are more commonly used in cell lysis buffers.

-

-

Determine Co-Solvent Tolerance: Similar to the DMSO tolerance test, you must determine the maximum concentration of the co-solvent that does not affect your assay's performance. Test a range of concentrations (e.g., 0.1% to 5% for PEG-400; 1-10 mM for cyclodextrins).

-

Test for Solubility Improvement:

-

Prepare a concentrated stock of your inhibitor in 100% DMSO.

-

Create a series of your assay buffers containing different concentrations of the chosen co-solvent (within the tolerated range).

-

Add your inhibitor stock to these buffers to the desired final concentration.

-

Visually inspect for precipitation immediately and after a time course that mimics your assay incubation period (e.g., 1 hour). A nephelometric assay can be used for high-throughput assessment.[9]

-

-

Confirm Lack of Interference: Once you find a co-solvent concentration that solubilizes your compound, it is imperative to re-validate your assay. Run your positive and negative controls in the presence of this new buffer formulation to ensure that the co-solvent is not altering the kinase activity or interacting with the detection reagents. Some excipients have been shown to have biological activity of their own.[20][26]

Caption: Workflow for selecting and validating a co-solvent.

Advanced Considerations

Q4: Should I be concerned about the pH of my buffer?

A4: Absolutely. Many indazole kinase inhibitors contain basic nitrogen atoms, making their solubility pH-dependent. If your inhibitor has a pKa in the physiological range, slight changes in buffer pH can significantly impact its charge state and, consequently, its solubility. Most kinase assays are performed at a physiological pH of around 7.4. If you suspect pH is a factor, you can test the solubility in a small range of buffer pH values (e.g., 6.8 to 7.8), ensuring your kinase remains active across this range.

Q5: I've tried everything and my compound is still problematic. What else can I do?

A5: If extensive formulation efforts fail, it may be necessary to consider alternative approaches:

-

Modify the Assay Format: Some assay technologies are more tolerant of precipitated material than others. For example, filtration-based radiometric assays are less susceptible to interference from scattered light than homogeneous fluorescence-based assays.[27]

-

Medicinal Chemistry Feedback: The most robust solution is often to feed this information back to the medicinal chemistry team. They may be able to synthesize analogues with improved solubility properties by, for example, incorporating more polar functional groups, without sacrificing potency.

-

Lipophilic Salt Formation: For later-stage development, creating a lipophilic salt of the kinase inhibitor can dramatically enhance its solubility in lipid-based formulations, though this is a more advanced strategy generally reserved for in vivo studies.[28][29]

By systematically addressing stock solution quality, solvent composition, and assay conditions, researchers can overcome the majority of solubility challenges posed by indazole kinase inhibitors, leading to more accurate and reproducible data in the drug discovery process.

References

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(5), 545-550.

- Feeney, O. M., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(5), 1859-1875.

- Nandi, I., et al. (2003). Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone. AAPS PharmSciTech, 4(1), E1.

- Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.

- Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 222, 113588.

- Bevan, M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Johnson, M. D., et al. (2011). Effects of Commonly Used Excipients on the Expression of CYP3A4 in Colon and Liver Cells. Drug Metabolism and Disposition, 39(10), 1836-1841.

- Shapiro, A. B. (2022). Answer to "Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?".

- Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide.

- ResearchGate. (2025). Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone.

- ResearchGate. (2017).

- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15215-15228.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- FasterCapital. (n.d.). Best Practices For Stock Solutions.

- Shah, P., & Shah, V. (2025). Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview. Pharmacia, 72(1), 1-15.

- ResearchGate. (2014).

- Ziath. (n.d.).

- BMG LABTECH. (2020). Kinase assays.

- PhytoTech Labs. (n.d.). Preparing Stock Solutions.

- Bergström, C. A., & Avdeef, A. (2019). Kinetic solubility: Experimental and machine-learning modeling perspectives. ADMET & DMPK, 7(4), 237-251.

- Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. Bioorganic Chemistry, 123, 105763.

- ResearchGate. (2025). Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity.

- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.

- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.

- Lounkine, E., et al. (2020). The activities of drug inactive ingredients on biological targets. Science, 369(6503), 544-548.

- Washington State University IACUC. (2022).

- DADUN. (2022). Solvent-Free Formation of Cyclodextrin-Based Pseudopolyrotaxanes of Polyethylene Glycol: Kinetic and Structural Aspects.

- Hoelke, B., et al. (2009). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 38(3), 230-240.

- MedChemExpress. (n.d.). Compound Handling Instructions.

- Zhang, Y., et al. (2023).

- Dunn, W. J., & Poroikov, V. V. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Biochimica et Biophysica Acta (BBA) - General Subjects, 1866(11), 130201.

- ResearchGate. (2025). Synergistic Effect of PEG.400 and Cyclodextrin to Enhance Solubility of Progesterone.

- Pharma Excipients. (2018).

- YouTube. (2021). Lab Skills: Preparing Stock Solutions.

- Glasp. (2023).

- Rannsóknargáttin IRIS / The Iceland Research Information System. (n.d.).

- Loftsson, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics, 8(4), 28.

- ResearchGate. (2014).

Sources

- 1. b.aun.edu.eg [b.aun.edu.eg]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. iacuc.wsu.edu [iacuc.wsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. brimr.org [brimr.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fastercapital.com [fastercapital.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. ziath.com [ziath.com]

- 16. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.cn [medchemexpress.cn]

- 18. glasp.co [glasp.co]

- 19. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The activities of drug inactive ingredients on biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. iris.landsbokasafn.is [iris.landsbokasafn.is]

- 25. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]

- 27. bmglabtech.com [bmglabtech.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pharmaexcipients.com [pharmaexcipients.com]

Strategies for driving detritylation of indazoles to completion

A-Z Guide for Driving N-Trityl Deprotection to Completion

Welcome to the technical support center for indazole chemistry. As a Senior Application Scientist, I've designed this guide to address the common, and often frustrating, challenges encountered during the detritylation of N-protected indazoles. The N-trityl group is an excellent choice for protecting the indazole nitrogen during multi-step syntheses due to its steric bulk and predictable reactivity. However, its removal can sometimes be incomplete, leading to yield loss and purification headaches.

This guide moves beyond simple protocols. It delves into the causality behind experimental choices, providing you with the framework to troubleshoot effectively and optimize your reactions for completion.

Troubleshooting Guide: When Detritylation Falters

This section is structured to address the most frequent issues encountered in the lab. Each problem is followed by an analysis of potential causes and a series of actionable solutions.

Issue 1: My detritylation reaction is stalled or incomplete.

You've run your reaction for the prescribed time, but TLC or LC-MS analysis shows a significant amount of starting material remaining.

Potential Causes:

-

Insufficient Acid Strength or Concentration: The reaction is acid-catalyzed. The N-Trityl bond cleavage is an equilibrium process. Insufficient acid can lead to a slow reaction rate or an unfavorable equilibrium position.

-

Reversible Re-tritylation: The liberated trityl cation (Tr+) is a powerful electrophile. If not effectively trapped, it can re-react with the deprotected indazole nitrogen, stalling the reaction.[1]

-

Poor Solubility: The N-trityl indazole starting material or the acid catalyst may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction.

-

Steric Hindrance: Bulky substituents on the indazole ring or near the nitrogen atom can sterically hinder the approach of the acid catalyst.

Recommended Solutions:

-

Increase Acid Concentration: Incrementally increase the concentration of the acid. For instance, if 5% TFA in DCM is not working, try increasing to 10% or 20%. Monitor by TLC at 15-minute intervals.

-

Switch to a Stronger Acid: If weaker acids like acetic or formic acid are failing, move to a stronger acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[1]

-

Introduce a Trityl Cation Scavenger: This is often the most critical factor for driving the reaction to completion. The scavenger's role is to irreversibly trap the trityl cation, shifting the equilibrium towards the deprotected product.[1]

-

Silanes: Triethylsilane (TES) or triisopropylsilane (TIPS) are excellent scavengers. They react with the trityl cation to form stable silyl ethers and triphenylmethane. A typical starting point is 1.5-2.0 equivalents of silane relative to the substrate.

-

Water: In some cases, a small amount of water can act as a scavenger, converting the trityl cation to triphenylmethanol.[2]

-

Thiols: Thioanisole or dodecanethiol can also be effective but may introduce different workup challenges.[3][4]

-

-

Optimize Solvent and Temperature: Ensure all reagents are fully dissolved. If solubility is an issue in dichloromethane (DCM), consider solvents like 1,2-dichloroethane (DCE) which allow for higher reaction temperatures. Gently heating the reaction (e.g., to 40 °C) can often increase the rate, but must be done cautiously to avoid side reactions.[5]

Issue 2: I'm observing significant side product formation.

The reaction consumes the starting material, but the desired product is contaminated with one or more significant impurities.

Potential Causes:

-

Acid-Sensitive Functional Groups: Other functional groups in your molecule (e.g., Boc groups, silyl ethers, acetals) may be sensitive to the acidic conditions required for detritylation.

-

Re-tritylation at Other Positions: The highly reactive trityl cation can sometimes alkylate other nucleophilic sites on your molecule, especially if the desired indazole nitrogen is sterically hindered.

-

Depurination-like Side Reactions: While more common in nucleotide chemistry, harsh acidic conditions can lead to degradation of sensitive heterocyclic cores.[6][7]

Recommended Solutions:

-

Use Milder Acidic Conditions: The principle is to find the "sweet spot" where detritylation occurs without cleaving other protecting groups.

-

Lower the Reaction Temperature: Run the reaction at 0 °C or even -20 °C to slow down potential side reactions, which often have a higher activation energy than the desired detritylation.

-

Employ a Scavenger Immediately: Add the scavenger at the beginning of the reaction along with the acid. This minimizes the concentration and lifetime of the free trityl cation, reducing the chance of it reacting elsewhere.[1]

-

Consider Non-Acidic Methods: For extremely sensitive substrates, acidic methods may be unsuitable.

-

Catalytic Hydrogenation: Conditions like H₂, Pd/C can sometimes cleave the N-trityl group, especially if it's activated (e.g., benzylic C-N bond character). This is substrate-dependent and requires screening.

-

Reductive Deprotection: Reagents like Lithium/Naphthalene in THF have been used for N-trityl deprotection of sensitive heterocycles like aziridines and may be applicable.[8]

-

Issue 3: The workup and purification are problematic.

The reaction is complete, but isolating the pure indazole product is challenging.

Potential Causes:

-

Triphenylmethanol/Triphenylmethane Byproduct: These byproducts are greasy, non-polar, and can co-elute with the desired product during silica gel chromatography.

-

Product Solubility: The deprotected indazole is often more polar than its tritylated precursor and may have different solubility properties, sometimes precipitating from the reaction mixture or being difficult to extract.

-

Emulsion during Aqueous Workup: The presence of greasy byproducts and residual solvents can lead to persistent emulsions.

Recommended Solutions:

-

Byproduct Precipitation/Removal:

-

After quenching the reaction, concentrate the mixture. Add a non-polar solvent like hexanes or diethyl ether. The non-polar trityl byproducts will often be soluble, while the more polar indazole salt may precipitate and can be collected by filtration.[9]

-

Alternatively, triturate the crude solid with ether or hexanes to wash away the triphenylmethane/triphenylmethanol.

-

-

Optimized Extraction:

-

If your deprotected indazole is basic, perform an acid-base extraction. After quenching the reaction and removing the organic solvent, dissolve the residue in a solvent like ethyl acetate. Wash with a dilute aqueous acid (e.g., 1M HCl) to extract your product into the aqueous layer as a salt. The non-polar trityl byproducts will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your neutral product back into an organic solvent.

-

-

Chromatography Strategy:

-

If chromatography is unavoidable, try using a different solvent system. Sometimes a gradient with a small amount of methanol or a tertiary amine (like triethylamine) can improve separation.

-

Reverse-phase HPLC is often very effective for separating polar products from non-polar byproducts.[10]

-

Data & Protocols

Table 1: Comparison of Common Acidic Detritylation Conditions

| Reagent System | Typical Concentration | Scavenger (Equiv.) | Temp. (°C) | Typical Reaction Time | Notes |

| TFA / DCM | 5 - 20% (v/v) | TES (1.5 - 2.0) | 0 - 25 | 15 - 60 min | Highly effective and fast. Can cleave other acid-labile groups like Boc. |

| HCl / Dioxane or MeOH | 1 - 4 M | Water (co-solvent) | 25 - 50 | 1 - 4 hr | Common and cost-effective. Methanol can also act as a scavenger. |

| Acetic Acid / H₂O | 80% (v/v) | None needed | 25 - 60 | 2 - 24 hr | Much milder conditions, suitable for molecules with other acid-sensitive groups.[2] |

| Formic Acid | Neat or in DCM | TIPS (1.5) | 25 | 1 - 6 hr | Milder than TFA, can sometimes leave silyl ethers intact.[1] |

Protocol: Standard TFA-Mediated Detritylation with a Silane Scavenger

This protocol is a robust starting point for many N-trityl indazoles.

-

Preparation: Dissolve the N-trityl indazole (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the stirred solution, add triethylsilane (TES, 1.5 equiv.). Following this, add trifluoroacetic acid (TFA, 10% v/v of the total solvent volume) dropwise.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress every 15 minutes using Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system is 3:1 Hexanes:Ethyl Acetate. The product spot should appear at a lower Rf, and the starting material spot should disappear. The triphenylmethane byproduct is often visible at a very high Rf.

-

Quenching: Once the reaction is complete (typically < 1 hour), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel chromatography or one of the methods described in the troubleshooting section above.

Visualizing the Process

Mechanism of Acid-Catalyzed Detritylation

The diagram below illustrates the key steps in the deprotection process, highlighting the critical role of the scavenger.

Caption: Acid-catalyzed N-Trityl cleavage and subsequent cation trapping.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving incomplete detritylation reactions.

Caption: A decision tree for troubleshooting incomplete detritylation.

Frequently Asked Questions (FAQs)

Q1: Can I use TFA without a scavenger? A: You can, but it is not recommended for driving the reaction to completion. Without a scavenger, the reaction is reversible, and the free trityl cation can cause side reactions. If you see your reaction stall at ~50-80% conversion, the lack of a scavenger is the most likely cause.

Q2: How do I know if my other protecting groups will be cleaved? A: This depends on the relative acid lability. As a general rule: Trityl > Boc > t-Butyl ethers > TBS ethers. If your molecule contains a Boc group, it will almost certainly be cleaved by standard TFA conditions. Using milder conditions, like 80% acetic acid, may allow for selective detritylation.[2] Always run a small-scale test reaction and check the outcome by LC-MS or NMR.

Q3: Are there any non-acidic alternatives for detritylating indazoles? A: While less common, some non-acidic methods have been reported for N-trityl groups on other heterocycles.[8][11] Catalytic hydrogenation (e.g., H₂, Pd/C) is one possibility, although its success is highly substrate-dependent. Reductive cleavage using dissolving metals (e.g., Na/NH₃) or electron transfer reagents (Li/naphthalene) are also options for very sensitive substrates but represent a significant departure from standard protocols and require careful consideration of functional group compatibility.[8][11]